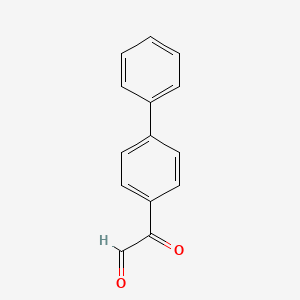4-Biphenylglyoxal
CAS No.: 4974-58-7
Cat. No.: VC8027902
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4974-58-7 |
|---|---|
| Molecular Formula | C14H10O2 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 2-oxo-2-(4-phenylphenyl)acetaldehyde |
| Standard InChI | InChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H |
| Standard InChI Key | ZISUOZSNZBKYOT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O |
Introduction
Synthesis and Physicochemical Properties
Key Properties
-
Molecular Weight: 210.23 g/mol
-
Solubility: Insoluble in water; partially soluble in polar aprotic solvents (e.g., DMSO, methanol) .
-
Stability: Prone to polymerization in anhydrous conditions, forming hydrates upon exposure to moisture .
Table 1: Comparative solubility of aryl glyoxals in aqueous media
| Compound | Solubility in H₂O | Preferred Solvent |
|---|---|---|
| Phenylglyoxal | Moderate | Water/EtOH |
| 4-Biphenylglyoxal | Insoluble | DMSO |
| 2-Thiophene glyoxal | High | Water |
Reactivity and Biochemical Applications
Reactivity with Guanidine Derivatives
Table 2: Performance of glyoxals in creatine kinase assays
| Glyoxal | Color Intensity | Stability | Applicability |
|---|---|---|---|
| 2-Thiophene glyoxal | High | Excellent | Optimal |
| 4-Biphenylglyoxal | None | N/A | Non-functional |
| para-Nitrophenylglyoxal | Moderate | Poor | Limited |
Role in Heterocyclic Synthesis
4-Biphenylglyoxal participates in cyclocondensation reactions with ureas to form imidazolidinones. For example, its reaction with N-alkoxy-N’-arylureas in acetic acid yields diastereomeric dihydroxyimidazolidinones, which dehydrate to hydantoins upon treatment with p-toluenesulfonic acid .
Mechanistic Pathway:
-
Nucleophilic attack by urea on the glyoxal carbonyl.
-
Cyclization to form a five-membered ring.
Challenges and Future Directions
The limited solubility of 4-biphenylglyoxal restricts its use in biological systems. Modifications such as sulfonation or PEGylation could enhance aqueous compatibility. Additionally, its potential in metal-free dicarbonylation reactions—demonstrated by phenylglyoxal in forming imidazo[1,2-a]pyridine derivatives —warrants exploration for biphenyl analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume